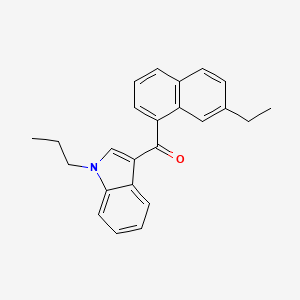
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is a chemical compound known for its versatile applications in various fields. It is a derivative of pentaerythritol, a compound with four hydroxyl groups, which makes it a valuable substrate for synthesizing polyfunctionalized compounds. This compound is often used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate typically involves the esterification of pentaerythritol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.
Solvents: Benzene, toluene, and diisopropyl ether.
Conditions: Reflux conditions are commonly used to facilitate the reactions.
Major Products Formed
Esters: Formed through esterification and transesterification reactions.
Alcohols: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polyfunctionalized compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable medical implants and controlled-release drug formulations.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol: A precursor to 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, known for its four hydroxyl groups.
Dipentaerythritol: Similar to pentaerythritol but with additional hydroxyl groups, offering higher functionality.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable esters with long-chain fatty acids makes it particularly valuable in the production of high-performance polymers and resins. Additionally, its biocompatibility and biodegradability make it an attractive candidate for medical and biological applications.
Propiedades
Número CAS |
61361-83-9 |
|---|---|
Fórmula molecular |
C25H48O6 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate |
InChI |
InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3 |
Clave InChI |
IFHCVUJSBCYBGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



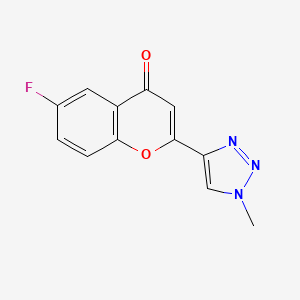

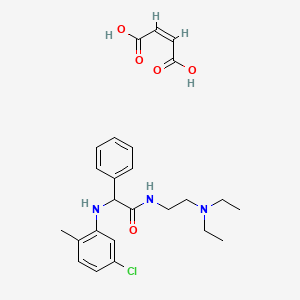
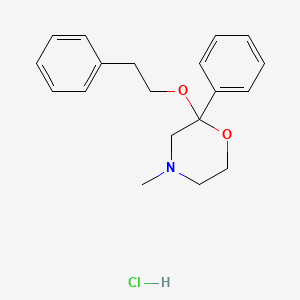

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
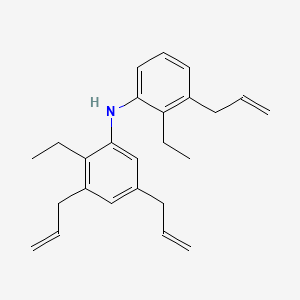
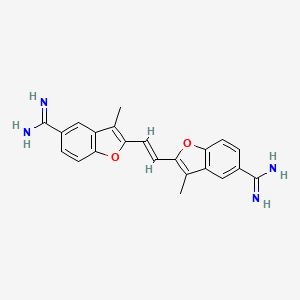
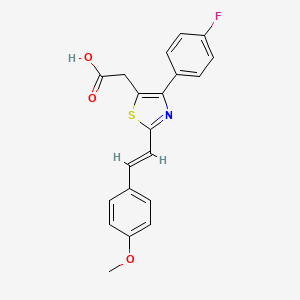
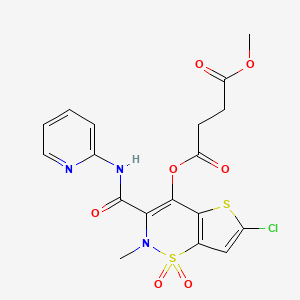

![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
